molecular formula C6H14N2O2S B2868074 N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine CAS No. 6427-78-7

N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine

Cat. No.: B2868074
CAS No.: 6427-78-7
M. Wt: 178.25
InChI Key: JPQPFWVFPFIZQV-UHFFFAOYSA-N
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Description

N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine is a chemical compound characterized by the presence of a thiolane ring with two oxygen atoms and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine typically involves the condensation of a thiolane derivative with ethane-1,2-diamine. One common method includes the reaction of 3-chloropropane-1,2-diol with thiourea to form the thiolane ring, followed by oxidation to introduce the dioxo functionality. The resulting intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The dioxo groups can be reduced to form hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxylated thiolane derivatives.

    Substitution: Formation of N-substituted ethane-1,2-diamine derivatives.

Scientific Research Applications

N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiolane ring and amino groups enable it to form covalent bonds with active site residues, thereby modulating enzyme activity. Additionally, the dioxo groups may participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine
  • 1-(indol-3-yl)ethane-1,2-diamine

Uniqueness

N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine is unique due to its specific combination of a thiolane ring with dioxo functionalities and an ethane-1,2-diamine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-2-3-8-6-1-4-11(9,10)5-6/h6,8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQPFWVFPFIZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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